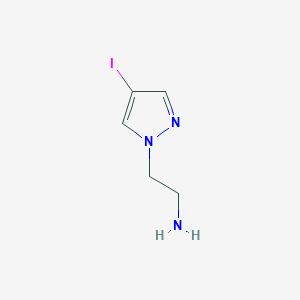

2-(4-iodo-1H-pyrazol-1-yl)ethanamine

CAS No.: 1221715-56-5

Cat. No.: VC7903509

Molecular Formula: C5H8IN3

Molecular Weight: 237.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221715-56-5 |

|---|---|

| Molecular Formula | C5H8IN3 |

| Molecular Weight | 237.04 |

| IUPAC Name | 2-(4-iodopyrazol-1-yl)ethanamine |

| Standard InChI | InChI=1S/C5H8IN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2 |

| Standard InChI Key | YPUBVYWLSSWLEM-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CCN)I |

| Canonical SMILES | C1=C(C=NN1CCN)I |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted with an iodine atom at the 4-position and an ethylamine group (-CHCHNH) at the 1-position . The iodine atom introduces significant steric and electronic effects, while the ethylamine side chain enhances solubility in polar solvents and provides a site for further functionalization.

Key Identifiers:

Physicochemical Profile

The compound’s physicochemical properties are influenced by its halogen and amine groups:

The hydrochloride salt form (CID 46948737) exhibits improved crystallinity and stability, making it preferable for storage and handling .

Synthesis and Optimization Strategies

Example Reaction:

Industrial-Scale Considerations

Continuous flow reactors and catalytic systems could enhance yield and purity for large-scale production. The iodine atom’s sensitivity to light necessitates inert atmosphere handling .

Applications in Chemical Research

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Radiopharmaceuticals: or isotopes could replace stable iodine for imaging/therapy .

-

Kinase Inhibitors: Functionalization of the amine group may yield targeted therapeutics .

Cross-Coupling Reactions

The iodine atom enables participation in Suzuki-Miyaura and Ullmann reactions, facilitating carbon-carbon bond formation .

Comparative Analysis with Structural Analogs

Future Research Directions

-

Biological Screening: Evaluate antimicrobial, anticancer, and antiviral activity in vitro.

-

Synthetic Methodology: Develop one-pot routes using green chemistry principles.

-

Radiopharmaceutical Development: Explore labeling for diagnostic imaging.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume